molecular formula C16H21NO5S B2627470 Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate CAS No. 1797086-77-1

Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate

Cat. No. B2627470
CAS RN: 1797086-77-1
M. Wt: 339.41
InChI Key: DZLWWJGPEHODOC-UHFFFAOYSA-N
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Description

“Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate” is a chemical compound. It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are often used in various reaction types for functionalization . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Organic Synthesis

Azetidines are used extensively in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Medicinal Chemistry

Azetidines are also used in medicinal chemistry . They are often used as motifs in drug discovery, where their unique reactivity and stability can be leveraged to create novel pharmaceutical compounds .

Synthesis of Functionalized Azetidines

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of this reaction has been met with limited success due to inherent challenges .

Polymerization

Azetidines can be used in polymerization processes . Their unique reactivity allows them to form polymers with unique properties, which can be used in a variety of applications .

Chiral Templates

Azetidines can be used as chiral templates . This allows for the synthesis of chiral compounds, which are important in many areas of chemistry, including drug discovery .

Synthesis of 3-Substituted 3-(Acetoxymethyl)azetidines

The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Future Directions

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . Future research may focus on improving the synthesis methods and expanding the applications of azetidines .

properties

IUPAC Name

methyl 2-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11(2)10-23(20,21)12-8-17(9-12)15(18)13-6-4-5-7-14(13)16(19)22-3/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLWWJGPEHODOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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